molecular formula C12H17BO2 B091828 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane CAS No. 15961-35-0

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

Cat. No.: B091828
CAS No.: 15961-35-0
M. Wt: 204.08 g/mol
InChI Key: QTHVGJPLXHEIAZ-UHFFFAOYSA-N
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Scientific Research Applications

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions.

    Medicine: Research into boron-based drugs often involves this compound due to its stability and reactivity.

    Industry: It is used in the development of new materials, including polymers and catalysts

Safety and Hazards

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

The synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane typically involves the reaction of benzeneboronic acid with hexylene glycol. The reaction proceeds through an esterification process, forming the cyclic ester . The reaction conditions generally require a dehydrating agent to facilitate the removal of water formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various biomolecules. The boron atom in the compound can interact with hydroxyl and amino groups, forming stable boronate esters.

Comparison with Similar Compounds

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:

Properties

IUPAC Name

4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHVGJPLXHEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550657
Record name 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15961-35-0
Record name 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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